molecular formula C24H29N3O3 B2595761 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide CAS No. 1788677-07-5

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2595761
CAS No.: 1788677-07-5
M. Wt: 407.514
InChI Key: VTNHWKYFJKOQEX-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide is a synthetic organic compound that features a complex structure combining a benzo[d]oxazole ring, a pyrrolidine moiety, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling Reactions: The benzo[d]oxazole and pyrrolidine intermediates are then coupled using a suitable linker, often involving a reductive amination reaction.

    Final Assembly: The propoxyphenyl group is introduced through a nucleophilic substitution reaction, followed by amide bond formation to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the aromatic rings, potentially leading to the formation of amines or reduced aromatic systems.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or reduced aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules in various chemical reactions.

Biology

Biologically, N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide has potential applications as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It could serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]oxazole ring may facilitate binding to specific sites, while the pyrrolidine moiety could enhance the compound’s stability and bioavailability. The propoxyphenyl group might contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of a propoxy group.

    N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-ethoxyphenyl)propanamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-propoxyphenyl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The propoxy group, in particular, may influence the compound’s lipophilicity and membrane permeability, distinguishing it from its methoxy and ethoxy analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-propoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-2-16-29-20-12-9-18(10-13-20)11-14-23(28)25-17-19-6-5-15-27(19)24-26-21-7-3-4-8-22(21)30-24/h3-4,7-10,12-13,19H,2,5-6,11,14-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHWKYFJKOQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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